molecular formula C21H17ClN4OS B3015372 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894035-30-4

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide

Cat. No.: B3015372
CAS No.: 894035-30-4
M. Wt: 408.9
InChI Key: QEINWADTYRRDTH-IZZDOVSWSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound that features a thiazolo[3,2-b][1,2,4]triazole core, a 4-chlorophenyl group, and a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and apoptosis . Additionally, it binds to specific receptors on cell membranes, modulating their activity and downstream signaling cascades.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell survival and proliferation rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Properties

IUPAC Name

(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEINWADTYRRDTH-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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